
Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C7H7N3O6 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate typically involves the nitration of Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate. The nitration process is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of an intermediate nitroso compound, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then subjected to various purification techniques such as recrystallization and chromatography to obtain the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.
Reduction: Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, as it can generate reactive oxygen species that induce cellular damage or signaling pathways.
Comparación Con Compuestos Similares
- Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
Comparison: Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino analogs. The nitroso group allows for specific redox reactions and covalent modifications of biological targets, making it a valuable compound for research in various fields.
Propiedades
Número CAS |
831218-26-9 |
|---|---|
Fórmula molecular |
C7H7N3O5 |
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C7H7N3O5/c1-14-6(11)4-3(10-13)5(9-8-4)7(12)15-2/h1-2H3,(H,8,9) |
Clave InChI |
PYGFBNLKBBQPIY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=NN1)C(=O)OC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14215430.png)
![Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]-](/img/structure/B14215444.png)
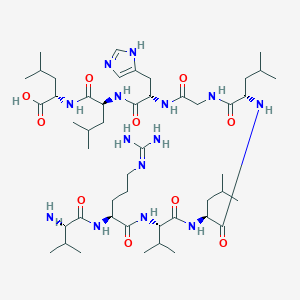
![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)
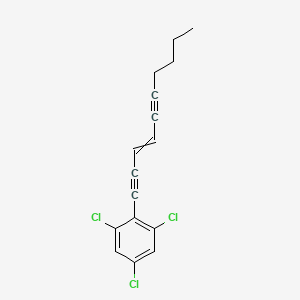
![(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B14215474.png)

![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)
![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)
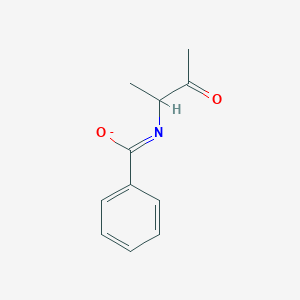
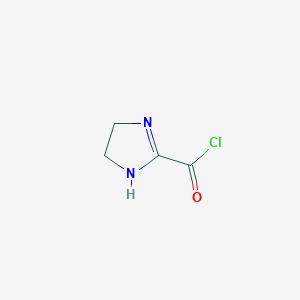
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)
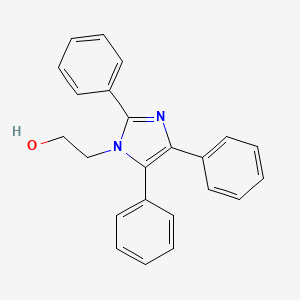
![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
